molecular formula C16H17B B1285260 4-Bromo-4'-butyl-1,1'-biphenyl CAS No. 63619-54-5

4-Bromo-4'-butyl-1,1'-biphenyl

Cat. No. B1285260
CAS RN: 63619-54-5
M. Wt: 289.21 g/mol
InChI Key: KAWPTSPOSZBAHH-UHFFFAOYSA-N
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Description

“4-Bromo-4’-butyl-1,1’-biphenyl” is a chemical compound with the molecular formula C16H17Br. It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a bromine atom attached to one of the phenyl rings and a butyl group attached to the other .


Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-butyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the phenyl rings and a butyl group attached to the other . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-4’-butyl-1,1’-biphenyl” include a molecular weight of 289.21 . It is a solid at room temperature . The boiling point is between 140-143 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Bromo-4’-butyl-1,1’-biphenyl is a valuable intermediate in organic synthesis. It is used to create biphenyl structures that are prevalent in a variety of active pharmaceutical ingredients (APIs). The bromine atom serves as a reactive site for further functionalization through various coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in constructing complex organic molecules .

Liquid Crystals

This compound’s structural properties make it suitable for the development of liquid crystals. Liquid crystals are essential for display technologies, and the biphenyl core of 4-Bromo-4’-butyl-1,1’-biphenyl can be utilized to create materials with specific optical and electronic properties necessary for liquid crystal displays .

Fluorescent Probes and OLEDs

The biphenyl moiety is a common component in fluorescent dyes and organic light-emitting diodes (OLEDs). Researchers have explored derivatives of biphenyl for their fluorescent properties, which are crucial in biological imaging and creating efficient OLEDs .

Agriculture

In the agricultural sector, biphenyl derivatives are explored for their potential use in developing new pesticides and herbicides. The brominated biphenyl structure can be modified to enhance the biological activity against various agricultural pests .

Pharmacological Research

Biphenyl derivatives exhibit a range of biological activities. They are studied for their potential roles in drug discovery, particularly as anti-inflammatory, antibacterial, and antimalarial agents. The bromine atom in 4-Bromo-4’-butyl-1,1’-biphenyl allows for further chemical modifications to enhance these pharmacological effects .

Material Science

The biphenyl structure is significant in material science, especially in the synthesis of polymers and advanced materials. Its rigid and planar structure imparts stability and specific mechanical properties to the materials, making it an important building block in this field .

Safety and Hazards

The safety information for “4-Bromo-4’-butyl-1,1’-biphenyl” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Target of Action

It’s known that similar brominated biphenyl compounds interact with cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that 4-bromobiphenyl, a related compound, undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that 4-Bromo-4’-butyl-1,1’-biphenyl might undergo similar reactions.

Biochemical Pathways

Brominated biphenyls are known to interact with cytochrome p-450-dependent monooxygenases , which are involved in various biochemical pathways, including the metabolism of xenobiotics and the synthesis of cholesterol, steroids, and other lipids.

properties

IUPAC Name

1-bromo-4-(4-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPTSPOSZBAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577714
Record name 4-Bromo-4'-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-butyl-1,1'-biphenyl

CAS RN

63619-54-5
Record name 4-Bromo-4'-butyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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